1,2,3,7,8-Pentabromodibenzo-P-dioxin

Description

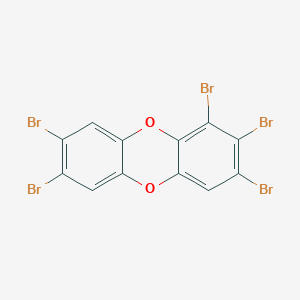

Structure

3D Structure

Properties

CAS No. |

109333-34-8 |

|---|---|

Molecular Formula |

C12H3Br5O2 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

1,2,3,7,8-pentabromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H |

InChI Key |

ZIFMQFDZODRVTG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |

Other CAS No. |

109333-34-8 |

Origin of Product |

United States |

Formation Mechanisms and Precursors of 1,2,3,7,8 Pentabromodibenzo P Dioxin

Anthropogenic Formation Pathways of PBDDs

The formation of PBDDs, including the specific congener 1,2,3,7,8-PeBDD, is predominantly linked to human activities, particularly those involving thermal processes where bromine and organic matter are present.

Thermal Processes and Combustion By-product Generation

High-temperature environments provide the necessary conditions for the synthesis of PBDDs from precursor molecules or through de novo synthesis.

Municipal and industrial waste incinerators are significant sources of PBDDs. The combustion of waste materials containing brominated flame retardants (BFRs), plastics, and other bromine sources can lead to the formation of these compounds. While modern incinerators operating at high temperatures (above 850°C) are designed to destroy dioxins, the post-combustion zone, particularly in the temperature range of 200-400°C, can be a site for their reformation. researchgate.net Flue gases and the captured fly ash are the primary vectors for the release of PBDDs into the environment. researchgate.net

Research Findings: Studies have shown that the congener profile of PBDDs in incinerator emissions can vary. While specific data for 1,2,3,7,8-PeBDD is often part of a broader PBDD/F analysis, its presence is a key indicator of the combustion of brominated materials. The levels of total PBDDs in flue gas can range significantly depending on the waste composition and incinerator technology.

Uncontrolled combustion during accidental fires, such as those in residential or commercial buildings, can be a significant source of PBDDs. Building materials, furniture, and electronics often contain BFRs to reduce flammability. wikipedia.org When these materials burn under suboptimal combustion conditions, they can release a complex mixture of thermal degradation products, including 1,2,3,7,8-PeBDD.

The metallurgical industry, particularly secondary steel production and other metal recycling processes, can be a source of PBDDs. The high temperatures involved, combined with the potential for bromine contamination in scrap materials, create a conducive environment for their formation.

Cement kilns, especially those co-processing hazardous wastes or alternative fuels, are another potential source. miljodirektoratet.nosgisco.com The raw materials themselves can contain trace amounts of bromine, and the high-temperature process can lead to the formation of PBDDs. However, modern, well-managed cement kilns with efficient pollution control devices can significantly minimize these emissions. miljodirektoratet.nosgisco.com

The informal and uncontrolled burning of electronic waste (e-waste) is a major global source of PBDDs. sgisco.comcleanproduction.orgrsc.org E-waste is rich in BFRs, which are used in circuit boards, plastic casings, and cables. wikipedia.org The low-temperature, open-burning practices common in informal recycling operations are highly conducive to the formation and release of significant quantities of PBDDs, including 1,2,3,7,8-PeBDD. cleanproduction.orgrsc.org

Research Findings: Soil and air samples from e-waste recycling sites have shown high concentrations of PBDDs. Studies have detected a range of PBDD congeners in these environments, with the specific profile depending on the type of e-waste being processed. Human exposure in these areas is a significant concern. sgisco.comnih.govresearchgate.net

Precursor-Mediated Formation of PBDDs

The formation of 1,2,3,7,8-PeBDD is often a result of chemical transformations of specific precursor compounds. Two primary pathways are recognized:

From Brominated Flame Retardants: Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs and are well-established precursors to PBDDs. wikipedia.org During thermal stress, PBDEs can undergo cyclization reactions to form PBDDs. The specific congener of PBDE will influence the resulting PBDD congener. For example, the thermal degradation of higher brominated PBDEs can lead to the formation of lower brominated dioxins like 1,2,3,7,8-PeBDD.

De Novo Synthesis: This pathway involves the formation of PBDDs from elemental bromine and a carbon source on the surface of fly ash, particularly in the presence of metal catalysts. This process typically occurs in the cooler zones of combustion systems (200-400°C). The carbon structure in the fly ash and the presence of metal oxides, such as copper and iron, play a crucial catalytic role in this synthesis. nih.gov

Data Tables

Table 1: Concentration of PBDD/Fs in Emissions from Various Anthropogenic Sources

| Source | Emission Type | Concentration Range (pg/Nm³) | Key Findings |

| Municipal Waste Incineration | Flue Gas | Variable, can be significant without proper control | Modern incinerators show reduced emissions. |

| E-waste Burning Sites | Air | High levels reported in recycling areas rsc.org | A major source of atmospheric PBDDs. |

Note: Data is often reported for total PBDD/Fs, and specific concentrations for 1,2,3,7,8-PeBDD are less commonly isolated in general surveys.

Table 2: Key Precursors and Catalysts in the Formation of 1,2,3,7,8-Pentabromodibenzo-p-dioxin

| Category | Substance/Element | Role in Formation |

| Precursors | Polybrominated Diphenyl Ethers (PBDEs) | Undergo thermal conversion to PBDDs. wikipedia.org |

| Other Brominated Flame Retardants | Can act as a source of bromine and organic material. wikipedia.org | |

| Catalysts | Copper (in fly ash) | Promotes de novo synthesis. |

| Iron (in fly ash) | Can influence the formation pathways. |

Role of Brominated Flame Retardants (BFRs) in PBDD Generation

Brominated flame retardants (BFRs) are a major source of PBDDs, including 1,2,3,7,8-PeBDD. researchgate.netnih.gov These compounds are added to a wide array of consumer products such as electronics, furniture, and textiles to reduce their flammability. wikipedia.org During combustion or other high-temperature events, BFRs can be converted into PBDDs and polybrominated dibenzofurans (PBDFs). researchgate.netnih.gov The three main pathways for PBDD/F formation from BFRs are precursor formation, de novo synthesis, and the dispersion of materials that already contain BFRs as impurities. researchgate.netnih.gov While modern waste incinerators with controlled combustion conditions can effectively destroy BFRs and PBDD/Fs, incomplete or uncontrolled combustion, such as in accidental fires, can lead to significant formation of these toxic compounds. researchgate.netnih.gov

Transformation Pathways from Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs), a major class of BFRs, are significant precursors to PBDD/F formation. nih.govnih.gov The structural similarity between PBDEs and PBDDs facilitates their transformation under thermal stress. nih.gov For instance, during the recycling of waste electrical and electronic equipment (WEEE), the plastics containing PBDEs can be subjected to conditions that promote the formation of PBDD/Fs. nih.gov Laboratory studies simulating extrusion processes have also demonstrated this transformation. nih.gov

Furthermore, in the environment, higher-brominated PBDEs, such as deca-BDE, can undergo photolytic and microbial degradation to form less-brominated congeners like tetra-, penta-, and hexa-BDEs. nih.govwikipedia.org These lower-brominated PBDEs are considered more likely to bioaccumulate and can also serve as precursors for PBDD formation. wikipedia.org Hydroxylated metabolites of PBDEs (OH-PBDEs), which are found in the environment, have also been identified as key precursors in the photochemical formation of PBDDs. nih.gov

Formation during Polymer Processing (e.g., Extrusion, Molding of BFR-containing Plastics)

The thermal stress applied during the processing of plastics that contain BFRs, such as extrusion and molding, can lead to the formation of PBDD/Fs. researchgate.netnih.gov Even during the manufacturing process of these plastics, detectable amounts of PBDD/Fs can be generated. researchgate.net The recycling of these plastics also presents a risk for PBDD/F formation, particularly if the processes involve heating. nih.gov It has been observed that the presence of other substances like antimony(III) oxide and water can increase the amount of PBDD/Fs formed during these processes. researchgate.net

Formation of Mixed Brominated-Chlorinated Dibenzo-p-dioxins (PBCDDs)

In environments where both bromine and chlorine sources are present, such as in municipal waste incinerators, the formation of mixed brominated-chlorinated dibenzo-p-dioxins (PBCDDs) can occur. pops.intgreenpeace.to The presence of both halogens can lead to the generation of a wide variety of mixed halogenated dioxins and furans. epa.gov Studies have shown that organobromine compounds, including BFRs, and organochlorine compounds can both act as halogen sources for the formation of these mixed compounds under thermal conditions. greenpeace.to The ratio of bromine to chlorine in the combustion process is a significant factor in determining the ratio of these halogens in the resulting PBCDD/Fs. pops.int Elementary bromine (Br2) may also facilitate the chlorination of organic compounds through a process of bromination followed by a bromine-chlorine exchange. researchgate.netnih.gov

Natural Formation Pathways of PBDDs

While anthropogenic activities are a major source, there is growing evidence for the natural formation of PBDDs, particularly in marine environments.

Biological and Photolytical Processes in Marine Environments

High levels of PBDDs have been detected in biota from the Baltic Sea, with concentrations sometimes exceeding those of their chlorinated counterparts (PCDDs). nih.gov The geographical distribution and congener patterns of these PBDDs suggest a biogenic rather than a direct anthropogenic origin. nih.govnih.gov One proposed pathway is the photochemical transformation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are naturally produced by marine organisms. nih.gov Ultraviolet radiation can initiate the cyclization of certain OH-PBDEs to form PBDDs, followed by debromination reactions. nih.gov

Additionally, research has pointed to the enzymatic synthesis of PBDDs by marine bacteria. nih.gov Gene clusters responsible for the biosynthesis of OH-PBDEs in marine γ-proteobacteria have been found to also be capable of synthesizing dibenzo-p-dioxins by utilizing different phenolic initiator molecules. nih.gov

Congener Profiles and Isomer Specificity in PBDD Formation

The specific congeners of PBDDs formed and their relative abundances, known as the congener profile, can provide clues about their formation pathways and sources. Different formation mechanisms and precursor compounds lead to distinct congener profiles. researchgate.net For example, the congener patterns of PBDD/Fs found in environmental samples often differ from those of PCDD/Fs, indicating different primary sources and formation conditions. researchgate.net

The pyrolysis of specific bromophenols, which are known precursors to PBDD/Fs, can lead to the formation of specific PBDD and PBDF congeners. For instance, the pyrolysis of 2,4,6-tribromophenol (B41969) has been shown to produce 1,3,6,8-tetrabromodibenzo-p-dioxin (B13652457) (1,3,6,8-TeBDD) and 1,3,7,9-tetrabromodibenzo-p-dioxin (B9422) (1,3,7,9-TeBDD). nih.gov The reaction conditions and the nature of the plastic material being processed also heavily influence the resulting PBDD/F congener pattern. pops.int Generally, in thermal processes involving BFR-treated plastics, PBDFs are found in much higher concentrations than PBDDs. pops.int

Table 1: Investigated Transformation Pathways of Selected Precursors to PBDD/Fs

| Precursor | Transformation Process | Resulting Products | Reference |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Thermal stress during WEEE recycling | Polybrominated dibenzofurans and dioxins (PBDD/Fs) | nih.gov |

| Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | Photochemical transformation (UV radiation) | Polybrominated dibenzo-p-dioxins (PBDDs) | nih.gov |

| 2,4,6-tribromophenol | Pyrolysis | 1,3,6,8-TeBDD and 1,3,7,9-TeBDD | nih.gov |

Environmental Occurrence, Transport, and Distribution of 1,2,3,7,8 Pentabromodibenzo P Dioxin

Distribution Across Environmental Compartments

The environmental journey of 1,2,3,7,8-PeBDD, like other persistent organic pollutants (POPs), involves movement between the atmosphere, water systems, and terrestrial environments. Its physical and chemical properties dictate where it will predominantly reside.

Atmospheric Transport and Deposition (Ambient Air, Airborne Particulates)

PBDDs are released into the atmosphere from sources such as industrial thermal processes, including metallurgical facilities and waste incineration. acs.org Once in the atmosphere, these compounds can adhere to airborne particulate matter and be transported over long distances. Deposition, both wet (through rain and snow) and dry, transfers these particles from the atmosphere to soil and water surfaces.

Table 1: Mean Atmospheric PBDD/F Concentrations in Various Environments

| Environment Type | Mean PBDD/F Concentration (fg/Nm³) |

|---|---|

| Rural | 11 |

| Urban | 24 |

| Industrial | 46 |

| Science Park | 95 |

Source: Adapted from Wang, et al., 2010. acs.org

The elevated levels in science park areas were potentially linked to the use of polybrominated diphenyl ethers (PBDEs) as flame retardants in the electronics industry, which can be precursors to PBDD/F formation. acs.org Another study investigating gyms found PBDD/Fs on indoor and outdoor fine particulate matter (PM₂.₅), further indicating their presence in the air we breathe. aaqr.org The research noted that polybrominated dibenzofurans (PBDFs) were generally more dominant than PBDDs in atmospheric samples. acs.org

Aquatic System Contamination (Water, Sediments, Sewage Sludge)

Due to their hydrophobic nature, PBDDs, including 1,2,3,7,8-PeBDD, have very low solubility in water. epa.gov Consequently, when these compounds enter aquatic systems, they rapidly partition from the water column and adsorb to suspended particles and organic matter. These particles eventually settle, making aquatic sediments a primary sink for these contaminants. epa.gov

Direct measurements of 1,2,3,7,8-PeBDD in water and sediments are not widely documented. However, studies on the chlorinated analogues are instructive. For example, polychlorinated dioxins (PCDDs) are ubiquitously found in the bed sediment of river basins. usgs.gov The concentration profiles of PCDDs in sediment often show a predominance of the more highly chlorinated congeners. usgs.gov

Sewage sludge, a byproduct of wastewater treatment, can also be a reservoir for persistent organic pollutants. researchgate.netepa.gov These compounds enter the wastewater system from various industrial and domestic sources and concentrate in the sludge during treatment. A study of sewage sludge in Brazil, for instance, detected the chlorinated analogue, 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD), at a concentration of 31.0 pg/g in one sample, highlighting how these facilities can accumulate such compounds. osti.gov While this is for the chlorinated form, it demonstrates the potential for 1,2,3,7,8-PeBDD to be present in similar matrices.

Terrestrial System Presence (Soil, Biocompost)

Soil contamination with PBDDs occurs mainly through atmospheric deposition. epa.gov Once in the soil, their low water solubility and strong tendency to bind to organic matter result in very low mobility. epa.gov This leads to long-term persistence, with the highest concentrations typically found in the upper soil layers.

Specific data on 1,2,3,7,8-PeBDD concentrations in soil and biocompost are lacking. However, the behavior of its chlorinated counterpart, 2,3,7,8-TCDD, is well-studied. TCDD is known to be highly persistent in soil, with half-lives that can extend for years, and it does not readily leach into groundwater. epa.gov It is expected that 1,2,3,7,8-PeBDD would exhibit similar behavior, making soil a long-term reservoir for this contaminant.

Bioaccumulation and Biomagnification in Ecological Systems

Perhaps the most significant ecological aspect of PBDDs is their ability to accumulate in living organisms and become more concentrated at higher levels of the food web. epa.gov This process is driven by their persistence and lipophilicity. epa.gov

Uptake and Accumulation in Flora and Fauna

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than that at which the substance is lost. cimi.org For compounds like 1,2,3,7,8-PeBDD, this occurs because they are readily stored in the fatty tissues of organisms. epa.govepa.gov

In aquatic environments, small organisms like phytoplankton can absorb these chemicals directly from the water. cimi.org Other organisms accumulate the contaminant by consuming food that contains it. While specific bioaccumulation factors (BAFs) for 1,2,3,7,8-PeBDD are not available, studies on related compounds demonstrate this process. For instance, field studies of 2,3,7,8-TCDD in fish downstream from pulp and paper mills have calculated mean BAFs ranging from 3,000 to over 100,000, depending on the fish species. nih.gov Fish tissue tends to show an enrichment of specific congeners, particularly those with substitutions in the 2, 3, 7, and 8 positions, compared to the sediment they inhabit. usgs.gov It is plausible that 1,2,3,7,8-PeBDD follows a similar pattern of uptake and selective accumulation in fauna.

Trophic Transfer and Food Web Dynamics

Trophic transfer leads to biomagnification, which is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain. wikipedia.org Predators consume prey containing the contaminant, accumulating it in their own tissues. Because the contaminant is not easily broken down or excreted, its concentration becomes magnified at each trophic level. wikipedia.org

Polybrominated and polychlorinated dioxins and furans are known to biomagnify. epa.gov While specific Trophic Magnification Factors (TMFs) for 1,2,3,7,8-PeBDD are not documented, studies on related compounds in various food webs confirm this phenomenon.

PBDEs: Studies on polybrominated diphenyl ethers (PBDEs), another class of brominated flame retardants, in a marine food web in Liaodong Bay, China, found a TMF of 3.50 for the sum of PBDEs, indicating clear biomagnification. nih.gov

PCDDs: In a Lake Ontario food web, the biomagnification factor (BMF) for 2,3,7,8-TCDD from alewife (a fish) to herring gulls (a fish-eating bird) was calculated to be significant. epa.gov

This body of evidence strongly suggests that 1,2,3,7,8-PeBDD, as a persistent and lipophilic compound, is subject to trophic transfer and biomagnification, posing a potential risk to organisms at the top of the food web, such as predatory fish, birds, and marine mammals. epa.govepa.gov

Regional and Global Distribution Patterns in Biota

Polybrominated dibenzo-p-dioxins (PBDDs), including the congener 1,2,3,7,8-Pentabromodibenzo-p-dioxin, are persistent organic pollutants that have been detected in various biological samples worldwide. Their presence in biota is a result of their lipophilic nature, which leads to bioaccumulation in the fatty tissues of organisms and biomagnification through the food web. While specific data for this compound are limited, studies on PBDDs as a class reveal their global distribution.

PBDDs have been identified in a range of wildlife, including fish, birds, and marine mammals. Their detection in animals from both industrialized and remote areas suggests long-range environmental transport. For instance, PBDDs and their furan (B31954) counterparts (PBDFs) have been found in fish and other aquatic organisms, indicating their presence in aquatic ecosystems.

Studies on marine mammals have also shown the accumulation of PBDDs. For example, analyses of blubber from various marine mammal species have confirmed the presence of these compounds. The congener profiles of PBDDs in biota can vary depending on the species, geographical location, and the primary sources of contamination in the region.

The following table provides an overview of the detection of PBDDs in various biota, which helps to understand the potential distribution of this compound.

Table 1: Detection of Polybrominated Dibenzo-p-dioxins (PBDDs) in Various Biota

| Biota Category | Species | Location | PBDD Congeners Detected |

|---|---|---|---|

| Fish | Various freshwater and marine species | Global | PBDD/Fs have been detected in various fish species. |

| Birds | Not specified | Not specified | PBDD/Fs have been reported in avian tissues. |

| Marine Mammals | Not specified | Not specified | PBDD/Fs have been identified in marine mammal tissues. |

Note: Data for specific concentrations of this compound are not widely available. The table indicates the general detection of the broader class of PBDDs.

Human Environmental Exposure Assessment through Ubiquitous Presence

Human exposure to this compound, like other PBDDs, occurs through various environmental pathways. Its persistence and bioaccumulative nature lead to its presence in the food chain and indoor environments, resulting in detectable levels in human tissues.

Occurrence in Food and Feed (e.g., Dairy, Meat, Fish, Shellfish)

The primary route of human exposure to dioxin-like compounds, including PBDDs, is through the diet, particularly from foods of animal origin. These lipophilic compounds accumulate in the fat of animals, which are then consumed by humans.

Dairy and Meat: Livestock can be exposed to PBDDs through contaminated feed and soil. Consequently, these compounds can be found in dairy products and meat.

Fish and Shellfish: Aquatic environments are significant sinks for many persistent organic pollutants. Fish and shellfish can accumulate PBDDs from contaminated water, sediment, and their diet. The levels of PBDDs in aquatic organisms can vary depending on the species, their trophic level, and the level of contamination in their habitat.

While specific quantitative data for this compound in food are scarce, the general presence of PBDDs in the food chain is acknowledged.

Table 2: Potential for this compound in Food and Feed

| Food/Feed Category | Potential for Presence | Notes |

|---|---|---|

| Dairy Products | High | PBDDs are lipophilic and can accumulate in milk fat. |

| Meat (Beef, Pork, Poultry) | High | Accumulation in the fatty tissues of livestock is a known pathway. |

| Fish | High | Bioaccumulation in aquatic food webs leads to presence in fish tissues. |

| Shellfish | Moderate to High | Filter-feeding organisms can accumulate contaminants from the water column. |

Note: This table is based on the known behavior of PBDDs and other dioxin-like compounds. Specific concentration data for this compound in these food items are limited.

Presence in Indoor Environments (e.g., House Dust, Office Dust)

Indoor environments can be a significant source of exposure to various pollutants, including PBDDs. These compounds can be released from consumer products that contain brominated flame retardants, which may have PBDDs as impurities or degradation products. Over time, these chemicals can migrate out of products and accumulate in indoor dust.

Studies have detected PBDDs and PBDFs in samples of house dust and office dust. Inhalation and ingestion of contaminated dust, particularly by young children, are recognized as important exposure pathways. The levels of PBDDs in indoor dust can vary widely depending on the types of consumer products present, ventilation rates, and cleaning habits.

Table 3: Presence of PBDDs in Indoor Dust

| Environment | Matrix | Finding |

|---|---|---|

| Indoor (General) | House Dust | PBDD/Fs have been detected in house dust samples. |

| Indoor (Workplace) | Office Dust | PBDD/Fs have been detected in office dust samples. |

Note: Specific concentrations of this compound are not consistently reported. The findings generally refer to the broader class of PBDDs/PBDFs.

Detection in Human Biological Matrices (e.g., Milk, Blood) for Exposure Monitoring

The presence of this compound and other PBDDs in human biological matrices such as breast milk and blood serves as a direct indicator of human exposure. Biomonitoring studies provide valuable data for assessing the body burden of these persistent pollutants.

Human Milk: Breast milk is a lipid-rich matrix, making it a significant pathway for the excretion of lipophilic compounds like PBDDs. The detection of these compounds in human milk is of particular concern due to the potential for transfer from mother to infant during breastfeeding.

Human Blood: Blood, specifically the lipid fraction of serum or plasma, is another matrix used to measure the levels of PBDDs in the human body. Blood levels are considered a reliable measure of recent and long-term exposure.

A study conducted in Sweden detected the presence of 1,2,3,7,8-pentabromodibenzofuran (B18238) (1,2,3,7,8-PBDF), a closely related compound, in human adipose tissue, with concentrations in the same order of magnitude as its chlorinated counterparts. nih.gov This finding suggests that brominated dioxins, including this compound, are present in the general population.

Table 4: Detection of PBDDs/PBDFs in Human Biological Matrices

| Matrix | Compound Group | Finding |

|---|---|---|

| Human Milk | PBDD/Fs | PBDD/Fs have been detected in human milk samples in various studies. |

| Human Blood | PBDD/Fs | PBDD/Fs have been detected in human blood serum and plasma. |

| Human Adipose Tissue | 1,2,3,7,8-PBDF | Detected in human adipose tissue in a Swedish study. nih.gov |

Mechanistic Studies of 1,2,3,7,8 Pentabromodibenzo P Dioxin Interactions at the Molecular and Cellular Level

Aryl Hydrocarbon Receptor (AhR) Binding and Cellular Response

The biological and toxicological effects of 1,2,3,7,8-Pentabromodibenzo-p-dioxin (1,2,3,7,8-PBDD) are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov This initial binding event triggers a cascade of molecular and cellular responses.

Elucidation of Ligand-Receptor Affinity and Specificity

The affinity and specificity of 1,2,3,7,8-PBDD for the AhR are crucial determinants of its potency. Upon entering a cell, 1,2,3,7,8-PBDD binds to the AhR, which is located in the cytoplasm as part of a protein complex. nih.govmdpi.com This binding event causes the AhR to translocate into the nucleus. mdpi.comnih.gov

Variations in the structure of the AhR across different species can lead to differences in ligand affinity and subsequent toxicological responses. nih.gov For instance, the human AhR has been shown to have a lower affinity for certain dioxin-like compounds compared to the mouse AhR. nih.gov Specifically, a single amino acid difference is responsible for the lower ligand affinity in the human AhR. nih.gov

Comparative Analysis of AhR Binding Potency with Chlorinated Analogs (PCDDs)

The potency of 1,2,3,7,8-PBDD is often compared to its chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is considered the most toxic congener. wikipedia.org The relative affinity of various halogenated aromatic hydrocarbons, including PBDDs and polychlorinated dibenzo-p-dioxins (PCDDs), for the AhR is a key factor in predicting their toxic effects. nih.gov

Studies have shown that while both brominated and chlorinated dioxins can bind to the AhR, there are differences in their binding affinities which can impact their relative potency. The toxic equivalence factor (TEF) concept is used to rate the toxicity of different dioxin congeners relative to TCDD. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationships (QSARs) and Structure-Activity Relationships (SARs) for AhR Activation

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. mdpi.com These models have been employed to estimate the AhR binding affinity of various halogenated aromatic hydrocarbons, including PBDDs and PCDDs. nih.govresearchgate.net

The development of robust QSAR models is important for predicting the potential toxicity of these compounds. nih.gov These models consider various structural features to understand how they influence the interaction with the AhR. researchgate.net The goal of QSAR studies is to establish a mathematical relationship between the chemical structure and the biological activity of a compound, which can then be used to predict the activity of new or untested compounds. mdpi.com

Downstream Molecular Pathways and Gene Regulation

Following the binding of 1,2,3,7,8-PBDD to the AhR and its translocation to the nucleus, the activated AhR complex modulates the expression of a battery of genes, leading to a wide range of cellular responses.

Induction of Xenobiotic-Metabolizing Enzymes (e.g., Cytochromes P450 CYP1A1, CYP1A2)

A well-characterized downstream effect of AhR activation is the induction of xenobiotic-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2). nih.govmdpi.com The activated AhR, in a complex with the AhR nuclear translocator (ARNT), binds to specific DNA sequences known as dioxin-responsive elements (DREs) located in the promoter regions of these genes, thereby initiating their transcription. nih.govnih.gov

The induction of CYP1A1 and CYP1A2 is a common biomarker for AhR activation by dioxin-like compounds. nih.gov However, the extent of induction can vary between species. For example, in response to TCDD, rat hepatocytes predominantly induce CYP1A1, while human hepatocytes show a more robust induction of CYP1A2. nih.gov This differential induction is an important consideration when extrapolating toxicological data from animal models to humans. nih.gov

Transcriptional Activation of AhR-Responsive Genes

Beyond the induction of CYP1 enzymes, the activation of the AhR by ligands like 1,2,3,7,8-PBDD leads to the transcriptional regulation of a wide array of "AhR-responsive genes". nih.govresearchgate.net The activated AhR/ARNT heterodimer acts as a transcription factor, binding to DREs and influencing the expression of genes involved in various cellular processes. nih.govmdpi.com

The recruitment of the AhR to promoter regions can be time-dependent, with peak occupancy observed at specific time points following exposure. nih.gov This binding initiates a cascade of events, including the recruitment of other transcriptional co-regulators, which ultimately leads to the assembly of the transcriptional machinery and the expression of target genes. nih.gov The regulation of these genes can lead to a variety of biological effects, and the specific set of genes affected can vary depending on the cell type and the specific ligand. researchgate.net

Mechanisms of AhR Degradation (e.g., Ubiquitin-Proteasome Pathway)

The biological and toxic effects of this compound (1,2,3,7,8-PeBDD) are mediated through its interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. pacific.edu The sequence of events following ligand binding is a well-orchestrated process that ultimately leads to changes in gene expression. However, to prevent excessive and prolonged signaling, the cell employs mechanisms to terminate this response, a key part of which is the degradation of the AhR itself. nih.gov

Upon binding to a ligand like 1,2,3,7,8-PeBDD, the AhR undergoes a conformational change, translocates from the cytoplasm into the nucleus, and forms a heterodimer with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT). oup.com This AhR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes. nih.gov

The primary pathway for the degradation of the ligand-activated AhR is the ubiquitin-proteasome pathway. nih.govnih.gov This process serves as a crucial negative feedback mechanism to control the activity of the activated receptor. nih.gov Studies focusing on the potent chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), have demonstrated that ligand binding significantly shortens the half-life of the AhR protein. nih.gov This TCDD-induced turnover is blocked by inhibitors of the 26S proteasome, a large, ATP-dependent proteolytic complex responsible for degrading intracellular proteins. nih.govnih.gov

The degradation process is initiated by the tagging of the AhR protein with ubiquitin molecules. nih.gov This ubiquitination marks the receptor for recognition and subsequent degradation by the 26S proteasome. nih.gov Evidence suggests that the transcription activation domain of the AhR and its ability to bind DNA are important for this degradation to occur. nih.gov Blocking the proteasomal degradation of the AhR leads to an increase in the magnitude and duration of target gene expression, highlighting the physiological role of this pathway in modulating the AhR signaling cascade. nih.gov While much of the detailed mechanistic work has been performed with TCDD, the shared mechanism of AhR activation by dioxin-like compounds supports that this is also the operative degradation pathway for 1,2,3,7,8-PeBDD. ornl.gov

Conceptual Framework of Toxic Equivalency Factors (TEFs) for PBDDs

Polybrominated dibenzo-p-dioxins (PBDDs) are a class of compounds that, along with their chlorinated counterparts, are persistent environmental pollutants. They often exist in complex mixtures containing multiple individual congeners, each with a different toxic potency. wikipedia.org To simplify risk assessment and regulatory control of these mixtures, the concept of Toxic Equivalency Factors (TEFs) was developed. ornl.govwikipedia.org

The TEF methodology expresses the toxicity of different dioxin-like compounds relative to a single, well-characterized reference compound: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is the most toxic member of this class and is assigned a TEF of 1.0. wikipedia.orgepa.gov This approach allows the toxicity of a complex mixture to be expressed as a single value, the Toxic Equivalent (TEQ). wikipedia.org

Scientific Basis for TEF Derivation and Inter-congener Comparisons

The scientific foundation of the TEF concept rests on the extensive evidence that PBDDs and other dioxin-like compounds share a common mechanism of action: binding to and activating the Aryl hydrocarbon Receptor (AhR). ornl.govepa.gov The criteria for a compound to be included in the TEF approach include structural similarity to TCDD, the ability to bind the AhR, and the capacity to elicit AhR-mediated toxic and biochemical responses. wikipedia.org

The derivation of a TEF for a specific congener, such as 1,2,3,7,8-PeBDD, involves a comprehensive evaluation of all available toxicological and biological data. This includes data from both in vivo studies in animals and in vitro bioassays. epa.gov These studies generate Relative Potency (REP) values, which compare the potency of an individual congener to that of TCDD in a specific test system. oup.com

Expert panels, such as those convened by the World Health Organization (WHO), critically review the entire REP database for a given compound. nih.govnih.gov Based on this evidence, a consensus TEF value is assigned. nih.gov For PBDDs, the mammalian REP database is more limited than for their chlorinated analogs. oup.commanchester.ac.uk However, the available data show that the REPs for PBDDs closely follow those of the corresponding chlorinated congeners, often within one order of magnitude. manchester.ac.uknih.gov This has led to the recommendation to use similar TEF values for brominated and chlorinated congeners for human risk assessment purposes. oup.comnih.gov

Inter-congener comparisons reveal that toxicity varies significantly based on the number and position of the bromine atoms on the dibenzo-p-dioxin (B167043) structure. Congeners with lateral substitution in the 2, 3, 7, and 8 positions generally exhibit the highest affinity for the AhR and thus the greatest toxic potency.

Contribution of this compound to Total Dioxin-like Toxic Equivalents (TEQs)

The total dioxin-like toxicity of a mixture, expressed as the Toxic Equivalent (TEQ), is calculated by summing the contributions of all individual dioxin-like compounds present. nih.gov The contribution of each congener is determined by multiplying its concentration in the sample by its assigned TEF value. wikipedia.orgepa.gov

TEQ Calculation Formula: TEQ = Σ (Concentration of congenerᵢ × TEFᵢ)

For mammals, the World Health Organization (WHO) has assigned a TEF of 1.0 to this compound. nih.govresearchgate.net This value indicates that it is considered to have a toxic potency equivalent to that of the reference compound, TCDD. This assignment is based on its structural similarity to TCDD and its demonstrated ability to elicit strong dioxin-like responses in various test systems.

The table below shows the WHO-2005 TEF values for several 2,3,7,8-substituted PBDD congeners.

To illustrate the contribution of 1,2,3,7,8-PeBDD to the total TEQ, consider a hypothetical environmental sample containing several PBDD congeners.

In this example, although 1,2,3,4,7,8-HxBDD is present at the highest concentration, 1,2,3,7,8-PeBDD is the largest contributor to the total dioxin-like toxicity of the mixture, accounting for 62.5% of the total TEQ. This is a direct result of its high TEF value of 1.0. The actual contribution of 1,2,3,7,8-PeBDD in real-world samples will vary depending on the specific composition of the mixture. nih.gov

Environmental Remediation and Degradation Strategies for 1,2,3,7,8 Pentabromodibenzo P Dioxin

Natural Attenuation Processes

Natural attenuation relies on intrinsic environmental processes to reduce the concentration and toxicity of contaminants. For 1,2,3,7,8-PeBDD, these processes primarily involve photochemical degradation and microbial biotransformation.

Photochemical Degradation Pathways and Environmental Persistence

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of PBDD/Fs in the environment. nih.govnih.gov Exposure to sunlight, particularly ultraviolet (UV) radiation, can induce the cleavage of carbon-bromine bonds, leading to the stepwise removal of bromine atoms. nih.gov This process generally results in the formation of lower brominated and less toxic congeners.

The environmental persistence of 1,2,3,7,8-PeBDD is influenced by a combination of its chemical properties and environmental conditions. researchgate.net Like other PBDD/Fs, it is a hydrophobic compound that tends to adsorb strongly to soil and sediment particles, which can limit its availability for degradation and increase its persistence. nih.gov The rate of photochemical degradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing substances, and the medium in which the compound is present (e.g., water, soil, or air). nih.gov

| Factor | Influence on Photochemical Degradation |

| Light Intensity | Higher intensity generally leads to faster degradation. |

| Wavelength | UV portion of the solar spectrum is most effective. |

| Matrix | Degradation is typically faster in solution than when adsorbed to soil or sediment. nih.gov |

| Photosensitizers | Presence of compounds like humic acids can enhance degradation rates. |

Microbial Biotransformation and Biodegradation Capabilities

Microbial biotransformation and biodegradation represent key natural processes for the breakdown of halogenated organic compounds. nih.gov While research on the microbial degradation of PBDD/Fs is less extensive than for their chlorinated counterparts, the existing body of knowledge on PCDD/F degradation provides valuable insights. nih.govnih.gov

Microorganisms, including bacteria and fungi, have demonstrated the ability to degrade dioxin-like compounds. nih.govresearchgate.net The primary mechanisms involve:

Reductive dehalogenation: Under anaerobic conditions, certain bacteria can remove bromine atoms from the dioxin structure. nih.gov This process is often the initial step in the degradation of highly halogenated congeners, making them more susceptible to further aerobic degradation. researchgate.net

Oxidative degradation: Aerobic bacteria and fungi can utilize enzymes such as dioxygenases and peroxidases to break down the aromatic rings of the dioxin molecule. nih.govnih.gov

Studies on the chlorinated analog, 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709), have shown that its substitution pattern can influence its degradability. For instance, the bacterium Sphingomonas wittichii strain RW1 was found to not transform 1,2,3,7,8-pentachlorodibenzo-p-dioxin to a detectable extent, highlighting the specificity of microbial enzymes. nih.gov However, other microbial strains and consortia may possess the necessary enzymatic machinery. The presence of other organic compounds can also influence biodegradation through co-metabolism, where the degradation of one compound is facilitated by the presence of another that serves as a primary energy source for the microorganisms. nih.gov

Engineered Remediation Technologies

Engineered remediation technologies offer more controlled and often faster methods for the removal and destruction of persistent organic pollutants like 1,2,3,7,8-PeBDD from contaminated matrices such as soil, sediment, and water.

Thermal Treatment and Destruction Methods

Thermal treatment methods are highly effective for the destruction of PBDD/Fs and other halogenated organic compounds. nih.govprinceton.edu These technologies use high temperatures to break down the chemical structure of the contaminants.

Incineration: This is a well-established technology that can achieve destruction and removal efficiencies (DREs) of over 99.9999% for dioxin-like compounds. nih.govprinceton.edu The process involves the combustion of waste at high temperatures (typically above 850°C) in the presence of oxygen. cawood.co.ukua.es However, improper combustion conditions can potentially lead to the formation of other toxic byproducts. cawood.co.uk

Pyrolysis: This process involves heating the contaminated material in the absence of oxygen. It breaks down the organic compounds into smaller molecules, which can then be treated further.

Gasification: This technology converts carbonaceous materials into a synthesis gas (syngas) at high temperatures, which can then be used as a fuel.

| Thermal Technology | Description | Key Parameters |

| Incineration | High-temperature combustion in the presence of excess oxygen. | Temperature (>850°C), residence time, oxygen concentration. cawood.co.ukprinceton.eduua.es |

| Pyrolysis | Thermal decomposition in the absence of oxygen. | Temperature, heating rate, residence time. |

| Gasification | Conversion to syngas at high temperatures with a controlled amount of oxygen. | Temperature, pressure, oxygen-to-fuel ratio. |

Bioremediation Approaches and Microbial Consortia Applications

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants. mdpi.com This approach is generally considered more cost-effective and environmentally friendly than physical or chemical methods. nih.gov

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site to enhance the rate of degradation. mdpi.com

Biostimulation: This strategy involves the modification of the environment (e.g., by adding nutrients or electron acceptors) to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminant. nih.gov

The use of microbial consortia, which are communities of different microbial species, is often more effective for degrading complex pollutants than the use of single strains. frontiersin.orgmdpi.com The different species within a consortium can perform complementary metabolic functions, leading to a more complete breakdown of the contaminant. nih.gov For example, one species might perform the initial dehalogenation, while another degrades the resulting intermediates. researchgate.net Research has shown that consortia can be constructed to effectively degrade a wide range of complex compounds, including plastics, petroleum hydrocarbons, and dyes. frontiersin.orgnih.gov

Advanced Oxidation Processes and Dehalogenation Techniques

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These radicals are powerful oxidizing agents that can non-selectively break down a wide range of organic compounds, including PBDD/Fs. wikipedia.org

Common AOPs include:

Ozonation (O₃): Ozone is a strong oxidant that can directly react with organic compounds or be used to generate hydroxyl radicals. wikipedia.org

Hydrogen Peroxide (H₂O₂): H₂O₂ can be used in conjunction with UV light or catalysts like iron (Fenton's reagent) to produce hydroxyl radicals. wikipedia.org

UV Photolysis: Direct exposure to UV light can break down some organic compounds. nih.gov Its effectiveness is often enhanced when combined with oxidants like O₃ or H₂O₂. mdpi.com

Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when activated by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. nih.gov

Dehalogenation techniques specifically target the removal of halogen atoms from organic molecules. Reductive dehalogenation, as mentioned earlier, is a key process. Chemical dehalogenation can also be achieved using reagents such as nanoscale zero-valent iron (nZVI), which can effectively remove chlorine and potentially bromine atoms from halogenated compounds.

| AOP/Dehalogenation Technique | Mechanism | Advantages |

| Ozonation | Direct oxidation and hydroxyl radical formation. wikipedia.org | Effective for a broad range of compounds. watertechnologies.com |

| UV/H₂O₂ | Photolysis of H₂O₂ to form hydroxyl radicals. wikipedia.org | No sludge production. membranechemicals.com |

| **Photocatalysis (e.g., UV/TiO₂) ** | Generation of hydroxyl radicals on a catalyst surface. nih.gov | Catalyst can be reused. |

| Reductive Dehalogenation | Removal of halogen atoms by chemical or microbial means. nih.govresearchgate.net | Reduces toxicity and increases biodegradability. |

Policy Implications, Regulatory Context, and Future Research Directions for 1,2,3,7,8 Pentabromodibenzo P Dioxin

Global and Regional Regulatory Frameworks for PBDDs

The regulation of PBDD/Fs is an evolving area, with international bodies and national authorities beginning to address the risks posed by these compounds. The primary driver for global action is the Stockholm Convention on Persistent Organic Pollutants, which provides a framework for the elimination or restriction of POPs.

Status within International Conventions (e.g., Stockholm Convention on POPs)

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including 1,2,3,7,8-PeBDD, are not yet listed under the Stockholm Convention. However, there is a growing international movement to include them. In 2024, Switzerland submitted a proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes PBDD/Fs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), in Annex C of the Convention. epa.gov This proposal is based on evidence that these substances meet the screening criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects as laid out in Annex D of the Convention. epa.gov

The proposal highlights that PBDD/Fs are unintentionally generated in various thermal processes and have no known intentional production, except for use as analytical standards. epa.gov The physicochemical properties of PBDD/Fs, such as their long half-lives in air (estimated to be between 6.4 and 504 days for various congeners), indicate a high potential for long-range environmental transport. epa.gov Furthermore, their detection in human tissues and breast milk, coupled with long elimination half-lives in mammals, points to significant bioaccumulation potential. epa.gov The toxicological profile of 2,3,7,8-substituted PBDDs and PBDFs is similar to their chlorinated analogues, contributing significantly to the total dioxin-like toxicity in human food, tissues, and milk. epa.gov

Following the submission of the proposal, the European Chemicals Agency (ECHA) launched a public consultation in March 2025 to gather scientific data and technical opinions on the potential listing of PBDD/Fs under the Stockholm Convention. researchgate.net This consultation is a critical step in the review process, and the feedback received will inform the European Union's position and the subsequent decision-making process by the Persistent Organic Pollutants Review Committee (POPRC). If the listing is successful, signatory nations will be obligated to take measures to phase out the production, use, and emissions of these compounds. researchgate.net

National and Supranational Environmental Regulations and Monitoring Initiatives

At the national and supranational level, regulatory actions specifically targeting PBDD/Fs are limited but are beginning to emerge, often in conjunction with regulations for their precursors, such as polybrominated diphenyl ethers (PBDEs).

In the United States , the Environmental Protection Agency (EPA) has taken action on PBDEs, which are known to form PBDD/Fs during combustion. The EPA's action plan on PBDEs has led to the phasing out of the production and import of certain commercial PBDE mixtures. The agency has also implemented Significant New Use Rules (SNURs) for PBDEs to prevent new manufacturing or importing for uses that have been phased out without prior EPA review. While these measures indirectly address a major source of PBDD/Fs, there are currently no specific National Ambient Air Quality Standards (NAAQS) or other federal environmental quality standards for 1,2,3,7,8-PeBDD itself. epa.gov The EPA's Environmental Technology Verification (ETV) Program has, however, verified the performance of dioxin emission monitoring systems, which are designed to quantify dioxins in flue gas from industrial sources, a key pathway for PBDD/F release. epa.gov

In the European Union , the regulation of PBDD/Fs is also linked to the control of brominated flame retardants. The EU has been proactive in proposing the listing of PBDD/Fs under the Stockholm Convention. researchgate.net Individual member states may have their own monitoring programs for POPs that could include PBDD/Fs.

Germany has a regulation that restricts the placing on the market of substances, mixtures, and articles containing certain PBDD and PBDF congeners above a specified threshold. epa.gov

Globally, the United Nations Environment Programme (UNEP) coordinates the Global Monitoring Plan (GMP) for POPs under the Stockholm Convention. epa.gov While currently focused on listed POPs, the GMP provides a framework that could be expanded to include PBDD/Fs if they are added to the convention. This would facilitate the collection of comparable monitoring data on their presence in various environmental media across different regions, helping to identify trends and assess the effectiveness of control measures.

The table below summarizes the current regulatory and monitoring status for PBDDs.

| Jurisdiction/Body | Regulation/Initiative | Status for 1,2,3,7,8-Pentabromodibenzo-p-dioxin |

| Stockholm Convention | Proposal to list PBDD/Fs in Annex C | Under review; public consultation ongoing |

| United States (EPA) | Regulation of PBDEs (precursors) | Indirectly addressed through precursor control |

| National Environmental Quality Standards | No specific standard for 1,2,3,7,8-PeBDD | |

| Dioxin Emission Monitoring (ETV) | Systems verified for monitoring dioxin emissions | |

| European Union (ECHA) | Proposal to list PBDD/Fs in Stockholm Convention | Actively supporting the proposal |

| Germany | National Regulation | Restrictions on certain PBDD/F congeners in products |

| UNEP | Global Monitoring Plan for POPs | Framework available for future inclusion |

Research Needs for Comprehensive Risk Characterization

A thorough understanding of the risks associated with 1,2,3,7,8-PeBDD requires further research in several key areas. Improving our ability to identify its sources, model its environmental behavior, and develop effective remediation technologies are critical for informed policy-making and risk management.

Improved Source Apportionment Methodologies

Identifying and quantifying the various sources of 1,2,3,7,8-PeBDD is essential for developing effective emission reduction strategies. While it is known that PBDD/Fs are formed during the combustion of materials containing brominated flame retardants, the relative contributions of different sources, such as industrial processes, waste incineration, and accidental fires, are not well understood.

Current source apportionment studies for dioxin-like compounds often rely on receptor models like Positive Matrix Factorization (PMF) . These models analyze the chemical profiles of ambient samples to identify and quantify the contributions of different sources. A case study in Busan, South Korea, successfully used PMF to apportion the sources of airborne polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) at industrial and urban sites, identifying sources such as non-ferrous metal production, diesel vehicle emissions, and ferrous metal production. nih.gov Similar methodologies can and should be applied to PBDD/Fs.

Future research should focus on:

Developing specific tracer compounds for different PBDD/F sources to improve the accuracy of receptor models.

Conducting more comprehensive sampling campaigns in various industrial and urban areas to build a robust database of PBDD/F congener profiles from different sources.

Integrating emission inventories with receptor modeling to provide a more complete picture of source contributions.

Investigating the formation pathways of 1,2,3,7,8-PeBDD from specific PBDE congeners during combustion to better link sources of precursors to the formation of this specific dioxin.

Advanced Environmental Fate Modeling and Long-Term Persistence Studies

Predicting the environmental transport, distribution, and long-term persistence of 1,2,3,7,8-PeBDD is crucial for assessing its potential for long-range transport and its impact on remote ecosystems. Multimedia environmental fate models are valuable tools for this purpose.

Fugacity-based multimedia environmental fate models have been used to simulate the environmental profile transformation and fate of PCDD/Fs. nih.govnih.gov These models estimate the mass fluxes between different environmental compartments, such as air, water, soil, and sediment, and can predict the long-term behavior of these compounds. nih.govnih.gov A study on PCDD/Fs showed that major mass fluxes from emission sources go to soil and water through deposition, with degradation occurring mainly in soil and sediment. nih.gov

For 1,2,3,7,8-PeBDD, research is needed to:

Develop and validate multimedia environmental fate models specifically parameterized for PBDD/Fs, taking into account their unique physicochemical properties.

Conduct long-term monitoring studies in various environmental compartments (soil, sediment, biota) to provide data for model calibration and validation. Studies on the persistence of TCDD in soil, which have shown half-lives of up to 12 years in soil interiors, highlight the need for similar long-term studies for PBDD/Fs. epa.gov

Investigate the role of environmental factors , such as temperature, organic carbon content, and microbial activity, on the persistence and degradation of 1,2,3,7,8-PeBDD in different matrices.

Model the long-range transport potential of 1,2,3,7,8-PeBDD to understand its potential to contaminate remote regions like the Arctic.

The following table outlines key parameters for environmental fate modeling of 1,2,3,7,8-PeBDD.

| Parameter | Description | Importance for Modeling |

| Octanol-Water Partition Coefficient (Kow) | Measures the lipophilicity of the compound. | Determines partitioning between water and organic matter in soil, sediment, and biota. |

| Vapor Pressure | Indicates the tendency of the compound to volatilize. | Influences partitioning between air and other environmental compartments. |

| Henry's Law Constant | Describes the partitioning between air and water. | Crucial for modeling air-water exchange and long-range atmospheric transport. |

| Degradation Half-lives (in air, water, soil, sediment) | The time it takes for half of the compound to degrade. | Determines the persistence of the compound in different environmental media. |

Exploration of Novel Biotransformation and Remediation Technologies

Developing effective and environmentally friendly technologies to remediate sites contaminated with 1,2,3,7,8-PeBDD is a critical research priority. Bioremediation, which utilizes microorganisms to degrade or transform contaminants, offers a promising and sustainable approach.

Research on the aerobic biotransformation of PBDEs by bacterial isolates such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 has shown that these organisms can transform various PBDE congeners. researchgate.netnih.gov This suggests that similar microbial pathways may exist for the degradation of PBDD/Fs. Dehalogenation, the removal of halogen atoms from a molecule, is a key step in the detoxification of halogenated organic compounds and has been identified as a potential bioremediation strategy for both PCDD/Fs and brominated flame retardants. nih.gov

Future research in this area should focus on:

Isolating and characterizing microorganisms capable of degrading 1,2,3,7,8-PeBDD and other PBDD/Fs.

Investigating the enzymatic pathways involved in the biotransformation of PBDD/Fs to understand the mechanisms of degradation.

Developing and optimizing bioremediation strategies , such as bioaugmentation (introducing specific microbes to a contaminated site) and biostimulation (adding nutrients to enhance the activity of indigenous microbes).

Exploring novel remediation technologies , such as the use of nanomaterials or advanced oxidation processes, in combination with biological treatments for more efficient removal of PBDD/Fs from contaminated soil and sediment. frontiersin.orgnih.gov

Conducting pilot-scale studies to evaluate the effectiveness of promising remediation technologies under field conditions.

The following table lists some promising novel remediation technologies for PBDD/F contaminated sites.

| Technology | Description | Potential for 1,2,3,7,8-PeBDD Remediation |

| Microbial Dehalogenation | The removal of bromine atoms from the PBDD molecule by microorganisms. | A key initial step in the detoxification and further degradation of the compound. |

| Fungal Bioremediation | The use of fungi, particularly white-rot fungi, which produce powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants. | Fungi have shown potential for degrading chlorinated dioxins and may be effective for PBDDs. |

| Phytoremediation | The use of plants to remove, contain, or degrade contaminants in soil and water. | Certain plants may be able to take up and metabolize PBDDs or stimulate microbial degradation in the rhizosphere. |

| Nanoremediation | The use of nanoparticles, such as nanoscale zero-valent iron, to degrade or sequester contaminants. | Nanoparticles can act as catalysts or sorbents to enhance the degradation or reduce the bioavailability of PBDDs. |

| Combined Technologies | Integrating different remediation approaches, such as bioremediation with physical or chemical treatments. | Can overcome the limitations of individual technologies and achieve more complete and efficient remediation. |

Refined Understanding of Mechanistic Pathways Beyond AhR Activation for this compound

While the aryl hydrocarbon receptor (AhR) remains the principal mediator of the toxic effects of many dioxins and dioxin-like compounds, emerging research indicates the existence of alternative, AhR-independent mechanistic pathways. Although much of this research has centered on the chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the findings offer valuable insights into potential non-AhR-mediated effects of this compound (1,2,3,7,8-PeBDD). The structural similarity between brominated and chlorinated dioxins suggests they may share similar toxicity profiles. researchgate.net

Recent studies have provided compelling evidence that dioxins can elicit biological responses even in the absence of a functional AhR signaling pathway. nih.govnih.gov For instance, TCDD has been shown to inhibit the migration of human glioblastoma cells that have low AhR expression. nih.gov This inhibition was not affected by an AhR antagonist, pointing towards an AhR-independent mechanism. nih.gov Transcriptome analysis in these studies revealed dysregulation of genes associated with various signaling pathways, including cytokine, MAPK, NF-κB, and IL-17 pathways, as potential drivers of these effects. nih.gov

Furthermore, research has identified direct interactions between dioxins and other cellular receptors. Notably, dioxins and dioxin-like polychlorinated biphenyls can bind directly to the extracellular domain of the epidermal growth factor receptor (EGFR), inhibiting its activation by growth factors and subsequent downstream signaling. escholarship.org This interaction presents a distinct mechanism of action that is independent of AhR.

In addition to direct receptor interactions, alterations in various signal transduction pathways have been observed following exposure to dioxins. These include the downregulation of phospholipase C (PLC)-coupled signaling pathways and the desensitization of cAMP-mediated responses to extracellular signals. nih.gov Moreover, changes in the expression of protein kinase C (PKC) isozymes have been linked to dioxin-induced cellular transformation. nih.gov

While the majority of toxic effects from TCDD are mediated by AhR, studies in AhR-deficient mice have shown that at high doses, some pathological changes, such as limited vasculitis and scattered single-cell necrosis in the lungs and liver, can still occur, suggesting the existence of alternative toxicity pathways. nih.gov

The following table summarizes key research findings on mechanistic pathways beyond AhR activation that have been identified for dioxin-like compounds, primarily TCDD. These findings provide a framework for investigating similar pathways for 1,2,3,7,8-PeBDD.

| Mechanistic Pathway/Effect | Key Findings | Model Organism/System |

| Inhibition of Cell Migration | TCDD inhibits migration of glioblastoma cells with low AhR expression, unaffected by AhR antagonists. nih.gov | Human glioblastoma A172 cells |

| EGFR Interaction | Dioxins can directly bind to the extracellular domain of EGFR, inhibiting its activation. escholarship.org | In vitro studies |

| Altered Signal Transduction | Downregulation of PLC-coupled signaling and desensitization of cAMP-mediated responses. nih.gov | Human cells in culture |

| Altered Gene Expression | Dysregulation of genes in cytokine, MAPK, NF-κB, and IL-17 signaling pathways. nih.gov | Human glioblastoma A172 cells |

| Reproductive Tissue Effects | TCDD-induced alterations in gametogenesis in softshell clams are suggested to be AhR-independent. nih.gov | Softshell clam (Mya arenaria) |

A refined understanding of these non-AhR-mediated pathways is crucial for a comprehensive assessment of the risks posed by 1,2,3,7,8-PeBDD. Future research should focus on elucidating whether this specific brominated congener can also activate these alternative signaling cascades and the toxicological implications of such interactions.

Q & A

What analytical methods are recommended for detecting 1,2,3,7,8-Pentabromodibenzo-p-dioxin in environmental samples?

Classification: Basic Research Question

Methodological Answer:

Detection typically employs gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or isotope dilution techniques. For quantification, stable isotope-labeled analogs (e.g., ¹³C-labeled this compound) are used as internal standards to correct for matrix effects and recovery losses . Unlabeled analytical standards (e.g., 5 µg/mL in nonane) are critical for calibration curves and method validation . Adaptations of EPA Method 613 for chlorinated dioxins may be applicable, but method optimization is required to address brominated analogs' distinct retention times and ionization efficiencies .

How do the toxicological profiles of brominated dioxins compare to their chlorinated analogs, such as 1,2,3,7,8-Pentachlorodibenzo-p-dioxin?

Classification: Advanced Research Question

Methodological Answer:

Brominated dioxins exhibit similar mechanisms of action to chlorinated analogs, primarily via aryl hydrocarbon receptor (AhR) activation. However, differences in binding affinity, metabolic stability, and bioaccumulation necessitate congener-specific studies. For example, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin has a toxicity equivalence factor (TEF) of 1.0, but brominated congeners lack consensus TEFs due to limited in vivo data . Comparative studies should prioritize in vitro assays (e.g., CYP1A1 induction) and subchronic animal models to assess endpoints like immunotoxicity and developmental effects observed in chlorinated analogs .

What are the challenges in quantifying this compound in human serum or adipose tissue?

Classification: Advanced Research Question

Methodological Answer:

Key challenges include lipid matrix interference, low analyte concentrations (often <10 pg/g lipid), and congener co-elution. Lipid-adjusted concentrations, as reported in NHANES for chlorinated dioxins, require validated extraction protocols (e.g., accelerated solvent extraction) and rigorous clean-up steps (e.g., sulfuric acid silica gel) . Isotope dilution with ¹³C-labeled standards improves precision, while HRMS mitigates false positives from polybrominated diphenyl ethers (PBDEs) or other brominated contaminants .

How can researchers resolve discrepancies in reported toxicity equivalence factors (TEFs) for brominated dioxins?

Classification: Advanced Research Question

Methodological Answer:

TEF discrepancies arise from variability in assay systems (e.g., rodent vs. human hepatoma cells) and incomplete dose-response data. A tiered approach is recommended:

In vitro screening: Measure AhR binding affinity and CYP1A1 induction relative to TCDD.

In vivo validation: Use sensitive endpoints (e.g., thymic atrophy, developmental defects) in rodent models.

Structure-activity modeling: Correlate halogen substitution patterns with toxicity outcomes .

Collaborative efforts, such as WHO reevaluations, are critical to harmonize TEFs for brominated congeners.

What are the key considerations in designing exposure studies for this compound in animal models?

Classification: Advanced Research Question

Methodological Answer:

- Dose selection: Base on estimated environmental exposure levels (e.g., <1 µg/kg/day) and extrapolate from chlorinated dioxin LOAELs (e.g., 0.5 µg/kg/day for developmental effects) .

- Endpoint prioritization: Focus on sensitive targets like immune suppression, endocrine disruption, and transgenerational epigenetic effects.

- Analytical verification: Confirm tissue concentrations post-exposure using HRMS to avoid confounding by metabolic degradation or isomerization .

How does the environmental persistence of this compound compare to other brominated flame retardants?

Classification: Basic Research Question

Methodological Answer:

Brominated dioxins exhibit higher persistence than PBDEs due to stronger aromatic ring stability and resistance to photolytic degradation. Environmental monitoring requires long-term sediment core sampling and congener-specific analysis. Degradation studies should assess pathways (e.g., UV irradiation, microbial metabolism) using ¹³C-labeled tracers to track byproducts .

What regulatory frameworks address this compound, and how do they impact research priorities?

Classification: Basic Research Question

Methodological Answer:

The compound is listed under the Stockholm Convention as a persistent organic pollutant (POP), mandating global monitoring and emission reduction . Regulatory thresholds (e.g., 1 µg/kg in consumer products) drive research toward sensitive detection methods and alternatives assessment . Compliance testing requires harmonized protocols across matrices (e.g., wastewater, biosolids) to align with EPA and EU guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.